1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one
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Overview
Description
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a mercapto group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-mercaptobenzene with 3-bromopropanone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the bromopropanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thioethers, ethers.
Scientific Research Applications
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of corrosion inhibitors and other functional materials
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromopropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent adducts with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-mercapto-1,2,4-triazole: Known for its corrosion inhibition properties and biological activities.
3-Amino-5-hydrazino-1,2,4-triazole: Used in the synthesis of Schiff bases and metal complexes with potential biological applications.
3-Amino-5-mercapto-1,2,4-triazole Schiff bases: Investigated for their antimicrobial and anticancer properties.
Uniqueness
1-(3-Amino-5-mercaptophenyl)-3-bromopropan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H10BrNOS |
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Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(3-amino-5-sulfanylphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c10-2-1-9(12)6-3-7(11)5-8(13)4-6/h3-5,13H,1-2,11H2 |
InChI Key |
ITGWAPKNDUZDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)S)C(=O)CCBr |
Origin of Product |
United States |
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